molecular formula C13H9BrF2S B2542450 1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene CAS No. 1443345-47-8

1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B2542450
CAS No.: 1443345-47-8
M. Wt: 315.18
InChI Key: HOXMLXSGNOYEPJ-UHFFFAOYSA-N
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Description

1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9BrF2S. It is a brominated aromatic compound that contains both bromine and fluorine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-bromobenzyl chloride with 3,5-difluorothiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: The compound is investigated for its potential use in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene depends on its specific applicationThe sulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in organic synthesis. The sulfanyl group further adds to its chemical diversity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(4-bromophenyl)methylsulfanyl]-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2S/c14-10-3-1-9(2-4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXMLXSGNOYEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC(=CC(=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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